molecular formula C13H8FN3O2 B2815627 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1021113-39-2

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

Cat. No.: B2815627
CAS No.: 1021113-39-2
M. Wt: 257.224
InChI Key: VFWQLADWOLKVOE-UHFFFAOYSA-N
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Description

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (CAS 1021113-39-2) is an organic compound with the molecular formula C13H8FN3O2 and a molecular weight of 257.22 g/mol . Compounds based on the [1,2]oxazolo[5,4-b]pyridine scaffold are of significant interest in medicinal chemistry and pharmaceutical research. This structural motif is found in compounds investigated for various biological activities. For instance, structurally related oxazolo[5,4-b]pyridine derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties . Furthermore, closely related radiolabeled analogs, such as those developed for positron emission tomography (PET), highlight the application of this chemotype in neuroscience research, particularly as tracers for imaging β-amyloid plaques, which are a biomarker for Alzheimer's disease . The specific mechanism of action for this compound is dependent on the research context, but its value lies in its role as a versatile chemical scaffold. Researchers can utilize this high-purity compound as a key intermediate or building block in organic synthesis, or as a starting point for developing novel bioactive molecules in drug discovery campaigns. It is also a valuable tool compound for biochemical and pharmacological studies, helping to elucidate structure-activity relationships and explore new biological targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)12(18)16-11-9-5-3-7-15-13(9)19-17-11/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWQLADWOLKVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NOC3=C2C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can be achieved through a multicomponent reaction involving 2-aminopyridin-3-ol, dimethyl phthalate, and anilines. The reaction is typically carried out in 1-butyl-3-methylimidazolium tetrafluoroborate at temperatures ranging from 80 to 85°C for 90 to 120 minutes . This method offers advantages such as good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for larger scale synthesis. The use of ionic liquids as solvents can enhance the efficiency and sustainability of the process, reducing the need for hazardous organic solvents.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Biological Research: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compound 1 : 4-Chloro-N-{4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl}benzamide (BJ06780)

  • Substituents : Chlorine at the para position of benzamide; 4,6-dimethyl groups on the oxazolopyridine ring.
  • Molecular Formula : C₁₅H₁₂ClN₃O₂.
  • Molecular Weight : 301.7277 g/mol.
  • Key Differences: Chlorine (Cl) vs. fluorine (F): Chlorine’s larger atomic radius and lower electronegativity may reduce binding specificity compared to fluorine.

Compound 2 : 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide (BJ06775)

  • Substituents : A sulfonamide-containing thiazinane ring and a morpholine-propyl side chain.
  • Molecular Formula : C₁₈H₂₇N₃O₄S.
  • Molecular Weight : 381.4897 g/mol.
  • Key Differences :
    • Replacement of the oxazolopyridine ring with a sulfonamide-thiazinane system reduces aromaticity, impacting π-π interactions.
    • The morpholine-propyl side chain enhances solubility but may reduce blood-brain barrier penetration compared to the compact oxazolopyridine scaffold .

Structural and Functional Comparison Table

Parameter This compound 4-Chloro-N-{4,6-dimethyl-oxazolopyridin-3-yl}benzamide (BJ06780) 4-(Thiazinan-2-yl)-N-morpholinopropylbenzamide (BJ06775)
Substituent(s) Fluorine (ortho) Chlorine (para), 4,6-dimethyl oxazolopyridine Sulfonamide-thiazinane, morpholinopropyl
Molecular Weight Not provided in evidence 301.7277 g/mol 381.4897 g/mol
Aromatic System [1,2]Oxazolo[5,4-b]pyridine [1,2]Oxazolo[5,4-b]pyridine Benzamide + thiazinane
Potential Bioactivity High (fluorine enhances stability) Moderate (steric hindrance may limit efficacy) Variable (dependent on solubility)

Implications of Structural Variations

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability and target affinity compared to chlorine, which may induce off-target interactions due to its larger size .
  • Ring Modifications : The dimethyl groups in BJ06780 could reduce binding pocket accessibility, whereas the sulfonamide and morpholine groups in BJ06775 prioritize solubility over membrane permeability.
  • Pharmacokinetics : The oxazolopyridine core in the target compound likely offers balanced lipophilicity for both absorption and CNS penetration, unlike BJ06775’s polar side chains .

Biological Activity

2-Fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic organic compound belonging to the class of heterocyclic compounds. Its structural features include a benzamide core substituted with a fluoro group and an oxazolo[5,4-b]pyridine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C13H8FN3O2
  • Molecular Weight : 271.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and antifungal agent. The compound's efficacy is attributed to its ability to interact with specific biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzamides have shown effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves targeting bacterial division proteins like FtsZ, which are crucial for bacterial cell division.

Antifungal Activity

In studies evaluating antifungal properties, similar benzamide derivatives demonstrated promising fungicidal activities against various fungal strains. For example, compounds with structural similarities exhibited inhibition rates ranging from 47.2% to 86.1% against Sclerotinia sclerotiorum at concentrations as low as 50 mg/L . This suggests that the oxazole moiety may enhance the antifungal potency of the benzamide structure.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the benzene ring significantly influence the biological activity of these compounds. Electron-withdrawing groups tend to enhance inhibitory activities against both bacterial and fungal pathogens .

CompoundSubstituentAntibacterial Activity (EC50)Antifungal Activity (Inhibition Rate %)
A14N/ASuperior to ciprofloxacinN/A
13aHN/A75.0
13b2-CH₃N/A72.2
13f3-CF₃N/A77.8

Case Studies

  • Antibacterial Efficacy : In a study focused on developing new antibiotics targeting FtsZ, various benzamide derivatives were synthesized and tested. Compound A14 was identified as particularly potent against methicillin-resistant strains .
  • Fungicidal Activity : Another study synthesized several benzamides linked with oxadiazole structures and evaluated their antifungal activity against ten different fungi. The results showed that certain compounds had superior inhibition rates compared to established fungicides like quinoxyfen .

Q & A

Q. How can crystallography elucidate the compound’s solid-state behavior and polymorphism?

  • Methodology : Grow single crystals via slow evaporation (solvent: methanol/water) and perform X-ray diffraction. Analyze packing motifs and hydrogen-bonding networks to predict stability .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodology : Replicate protocols with rigorous control of anhydrous conditions, inert atmospheres (N₂/Ar), and stoichiometric ratios. Cross-validate yields via independent labs .

Q. What orthogonal assays confirm target engagement when initial screening results are ambiguous?

  • Methodology : Combine biochemical assays (e.g., ELISA) with cellular thermal shift assays (CETSA) to verify target binding in complex biological matrices .

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